N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide
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Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
Synthesis and Coordination Chemistry
Compounds similar to 3-{3-[(Diethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde have been used in the synthesis of metal complexes with Cu(II) and Co(II), highlighting their utility in creating materials with unique magnetic and structural properties. The synthesis of these complexes involves intricate coordination chemistry, offering insights into the design of metal-organic frameworks and other coordination compounds (Burlov et al., 2020).
Molecular Rearrangements
Research into molecular rearrangements of related compounds has shown that structural isomers can be interconverted under certain conditions. This capability is essential for synthesizing specific isomers of pharmaceuticals and agrochemicals, offering a pathway to modify the activity of these molecules through structural changes (L'abbé et al., 1990).
Fluorescence and Imaging Applications
Tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, derived from reactions involving aldehyde components, exhibit high fluorescence quantum yields. Their application in living cell imaging demonstrates the potential of these compounds in biological and medical imaging, offering tools for cellular biology and diagnostics (Chen et al., 2012).
Synthesis of Heterocycles
The synthesis of heterocyclic compounds, such as pyrazoles and triazoles, from aldehydes including those related to 3-{3-[(Diethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde, is crucial for developing new pharmaceuticals and agrochemicals. These syntheses contribute to the diversity of heterocyclic compounds available for testing as therapeutic agents or agricultural products (Gribble et al., 2002).
Mechanism of Action
Target of Action
The primary targets of the compound “3-{3-[(Diethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde” are currently unknown. The compound is a pyrazole derivative, and pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry . .
Mode of Action
Pyrazoles, in general, are known to interact with various biological targets through different mechanisms . The specific interactions of “3-{3-[(Diethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde” with its targets, and the resulting changes, would need to be determined through further experimental studies.
Biochemical Pathways
Pyrazoles can affect various biochemical pathways depending on their specific structure and the biological targets they interact with
Future Directions
Pyrazoles are a focus of many current research studies due to their wide range of applications in various fields of science. Future research will likely continue to explore new synthesis methods, investigate their mechanisms of action, and develop new pyrazole-based compounds with potential applications in medicine and other fields .
Properties
IUPAC Name |
N,N-diethyl-3-(4-formyl-1-phenylpyrazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-22(4-2)27(25,26)19-12-8-9-16(13-19)20-17(15-24)14-23(21-20)18-10-6-5-7-11-18/h5-15H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXDIIKHTLXSQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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